Cyclic guanosine monophosphate Cyclic guanosine monophosphate 3',5'-cyclic GMP is a 3',5'-cyclic purine nucleotide in which the purine nucleobase is specified as guanidine. It has a role as a plant metabolite, a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a guanyl ribonucleotide and a 3',5'-cyclic purine nucleotide. It is a conjugate acid of a 3',5'-cyclic GMP(1-).
Cyclic guanosine monophosphate (Cyclic GMP) is a guanine nucleotide containing one phosphate group which is esterified to the sugar moiety in both the 3'- and 5'-positions. It is a cellular regulatory agent and has been described as a second messenger. Its levels increase in response to a variety of hormones, including acetylcholine, insulin, and oxytocin and it has been found to activate specific protein kinases. (From Merck Index, 11th ed)
Cyclic GMP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Cyclic guanosine monophosphate is a natural product found in Ziziphus jujuba, Isodon rubescens, and other organisms with data available.
Cyclic GMP is a cellular regulatory agent that acts as a second messenger. Its levels increase in response to a variety of signals (acetylcholine, insulin, oxytocin) and activates specific protein kinases.
3',5'-cyclic GMP is a metabolite found in or produced by Saccharomyces cerevisiae.
Guanosine cyclic 3',5'-(hydrogen phosphate). A guanine nucleotide containing one phosphate group which is esterified to the sugar moiety in both the 3'- and 5'-positions. It is a cellular regulatory agent and has been described as a second messenger. Its levels increase in response to a variety of hormones, including acetylcholine, insulin, and oxytocin and it has been found to activate specific protein kinases. (From Merck Index, 11th ed)
See also: Jujube fruit (part of).
Brand Name: Vulcanchem
CAS No.: 7665-99-8
VCID: VC2979730
InChI: InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1
SMILES: C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O
Molecular Formula: C10H12N5O7P
Molecular Weight: 345.21 g/mol

Cyclic guanosine monophosphate

CAS No.: 7665-99-8

Cat. No.: VC2979730

Molecular Formula: C10H12N5O7P

Molecular Weight: 345.21 g/mol

* For research use only. Not for human or veterinary use.

Cyclic guanosine monophosphate - 7665-99-8

Specification

CAS No. 7665-99-8
Molecular Formula C10H12N5O7P
Molecular Weight 345.21 g/mol
IUPAC Name 9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one
Standard InChI InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1
Standard InChI Key ZOOGRGPOEVQQDX-UUOKFMHZSA-N
Isomeric SMILES C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O
SMILES C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O
Canonical SMILES C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O

Introduction

Chemical Structure and Properties

Cyclic guanosine monophosphate is a guanine nucleotide containing one phosphate group esterified to the sugar moiety in both the 3'- and 5'-positions, creating its distinctive cyclic structure . This unique structural arrangement is fundamental to its biological activity and interactions with target proteins.

Physical and Chemical Properties

The physical and chemical properties of cyclic GMP are summarized in the following table:

PropertyValue
Chemical FormulaC₁₀H₁₂N₅O₇P
Molecular Weight (Average)345.2053
Molecular Weight (Monoisotopic)345.047434275
CAS Registry Number7665-99-8
IUPAC Name2-amino-9-[(1S,6R,8R,9R)-3,9-dihydroxy-3-oxo-2,4,7-trioxa-3λ⁵-phosphabicyclo[4.3.0]nonan-8-yl]-3H-purin-6-one
Compound ClassMetabolite

The compound possesses a complex three-dimensional structure with specific stereochemistry that enables precise interactions with its target proteins . The phosphate group forms a bridge between the 3' and 5' positions of the ribose sugar, creating the cyclic structure that distinguishes this molecule from its linear counterparts .

Biosynthesis and Regulation

Cyclic GMP is synthesized from guanosine triphosphate (GTP) by enzymes called guanylyl cyclases (GCs) . Two distinct forms of guanylyl cyclases are responsible for the production of cyclic GMP:

Soluble Guanylyl Cyclase (sGC)

Soluble guanylyl cyclase is a cytosolic enzyme activated primarily by nitric oxide (NO) . When NO binds to the heme group of sGC, it induces a conformational change that enhances the enzyme's catalytic activity, leading to increased conversion of GTP to cyclic GMP . This pathway is particularly important in vascular smooth muscle relaxation and platelet inhibition.

Particulate Guanylyl Cyclase (pGC)

Particulate guanylyl cyclase is a membrane-bound enzyme activated by natriuretic peptides, including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) . This activation pathway is essential for regulating fluid balance, blood pressure, and cardiac remodeling.

The action of cyclic GMP is terminated through enzymatic breakdown by phosphodiesterases (PDEs), particularly phosphodiesterase-5 (PDE-5) . These enzymes hydrolyze the phosphodiester bond of cyclic GMP, converting it to the inactive form, 5'-GMP. The regulation of cyclic GMP levels through the balanced activities of guanylyl cyclases and phosphodiesterases is critical for proper cellular function and signaling.

Physiological Functions

Cyclic GMP mediates a wide range of physiological functions throughout the body by activating specific downstream effectors. The primary targets of cyclic GMP include:

Cyclic GMP-Dependent Protein Kinases (PKGs)

Cyclic GMP activates PKGs, which phosphorylate various substrate proteins, initiating signaling cascades that regulate numerous cellular processes . These processes include smooth muscle relaxation, platelet function, and gene expression.

Cyclic Nucleotide-Gated Ion Channels

Cyclic GMP directly binds to and modulates the activity of cyclic nucleotide-gated ion channels, which are particularly important in sensory systems such as vision and olfaction.

Physiological Effects

The diverse physiological effects of cyclic GMP are summarized in the following table:

SystemPhysiological Effects
CardiovascularVasodilation, natriuresis, neurohumoral attenuation, platelet inhibition, improved cardiac remodeling
NervousNeurotransmission, neuroplasticity, sensory perception (vision, olfaction)
RenalNatriuresis, diuresis, renal blood flow regulation
GastrointestinalSmooth muscle relaxation, intestinal secretion
ImmuneImmunomodulation, cell migration, inflammatory response regulation

Levels of cyclic GMP increase in response to various hormones, including acetylcholine, insulin, and oxytocin, highlighting its role as a critical mediator in numerous hormonal signaling pathways .

Role in Cardiovascular System

The cyclic GMP signaling pathway plays a fundamental role in cardiovascular physiology and pathophysiology. This section explores the specific functions of cyclic GMP in the cardiovascular system and its implications for cardiovascular diseases.

Vascular Function

In vascular smooth muscle cells, cyclic GMP mediates vasodilation through activation of PKG, which leads to reduced intracellular calcium levels and decreased contractility . This mechanism is crucial for blood pressure regulation and vascular homeostasis. Additionally, cyclic GMP inhibits platelet aggregation, contributing to its antithrombotic effects.

Cardiac Function

In cardiac tissue, cyclic GMP regulates fundamental physiological processes, from acute contraction/relaxation dynamics to chronic gene expression, cell growth, and apoptosis . Studies have demonstrated that cyclic GMP inhibits cardiac hypertrophy, reduces ischemia-reperfusion injury, and regulates contractile function and cardiac remodeling .

Cardiovascular Pathophysiology

Alterations in the cyclic GMP signaling cascade have been implicated in several cardiovascular disorders . Recent research has shown that plasma cyclic GMP levels are associated with increased risk of incident heart failure with preserved ejection fraction and other cardiovascular diseases . The associations of cyclic GMP with heart failure outcomes may be explained by N-terminal-proB-type natriuretic peptide, but associations with other cardiovascular diseases may follow different pathways .

Therapeutic Applications and Clinical Significance

The modulation of the cyclic GMP pathway represents a promising therapeutic approach for various cardiovascular and non-cardiovascular conditions. Several drugs that target different components of this pathway have been developed or are under investigation.

Established Therapeutic Approaches

Several established therapeutic approaches target the cyclic GMP pathway:

Drug ClassMechanismClinical Applications
Nitric Oxide DonorsActivate soluble guanylyl cyclaseAngina pectoris, hypertension, heart failure
Phosphodiesterase-5 InhibitorsPrevent cyclic GMP degradationErectile dysfunction, pulmonary arterial hypertension
Natriuretic PeptidesActivate particulate guanylyl cyclaseAcute heart failure
Soluble Guanylyl Cyclase StimulatorsDirectly stimulate sGCPulmonary arterial hypertension

For decades, nitric oxide donors such as organic nitrates or sodium-nitroprusside were the only available approaches to stimulate the cyclic GMP pathway in patients . More recently, phosphodiesterase-5 inhibitors have been introduced and are widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension .

Emerging Therapeutic Strategies

New pharmacological approaches to stimulate cyclic GMP synthesis are being evaluated as potential therapeutic agents for heart failure with reduced ejection fraction, heart failure with preserved ejection fraction, and other cardiovascular diseases .

In 2013, the Food and Drug Administration approved the direct soluble guanylyl cyclase stimulator, riociguat, for the treatment of pulmonary arterial hypertension . Soluble guanylyl cyclase activators have also been tested in acute heart failure but caused excessive blood pressure reduction in this setting .

Another approach involves increasing endogenous natriuretic peptide levels through neprilysin inhibition . This strategy has shown promise in the management of heart failure and hypertension.

Research Developments and Future Directions

Research into cyclic GMP continues to evolve, with new discoveries expanding our understanding of its roles in both physiological and pathological processes.

Diagnostic Applications

Cyclic GMP concentration in urine can be measured for kidney function and diabetes detection . Additionally, plasma cyclic GMP levels may serve as biomarkers for cardiovascular disease risk assessment, particularly for heart failure with preserved ejection fraction .

Novel Therapeutic Targets

The development of more selective and potent modulators of the cyclic GMP pathway represents an active area of research. These include:

  • Novel phosphodiesterase inhibitors with greater selectivity for specific phosphodiesterase isoforms

  • Direct activators and stimulators of soluble guanylyl cyclase with improved pharmacokinetic profiles

  • Combination therapies targeting multiple components of the cyclic GMP pathway

Expanding Applications

Beyond cardiovascular applications, cyclic GMP modulators are being investigated for their potential in treating a wide range of conditions, including neurodegenerative diseases, cancer, and inflammatory disorders. Of particular interest is the potential of phosphodiesterase-5 inhibitors as innovative therapeutic agents for enhancing the chemosensitivity of doxorubicin while providing concurrent cardiac benefit .

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